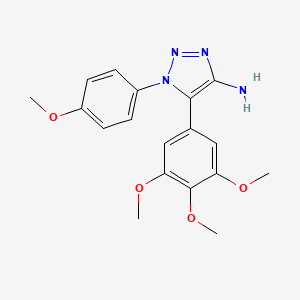

1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-amine

Description

MTTA , is a fascinating compound with a complex structure. Let’s break it down:

-

1H-1,2,3-triazole ring: : This heterocyclic ring contains three nitrogen atoms and two carbon atoms, forming a five-membered ring. The triazole motif imparts unique properties to MTTA.

-

Aromatic moieties: : MTTA features two aromatic rings: a 4-methoxyphenyl ring and a 3,4,5-trimethoxyphenyl ring. These aromatic systems contribute to its overall stability and reactivity.

Properties

Molecular Formula |

C18H20N4O4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)triazol-4-amine |

InChI |

InChI=1S/C18H20N4O4/c1-23-13-7-5-12(6-8-13)22-16(18(19)20-21-22)11-9-14(24-2)17(26-4)15(10-11)25-3/h5-10H,19H2,1-4H3 |

InChI Key |

VFOXVLIPSYMQEK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

MTTA can be synthesized through various routes. One notable method involves the chemoselective use of 2-methoxyphenyl isocyanate as a protecting group for amino groups . The urea linkage formed during protection allows for subsequent deprotection, regenerating free amines.

Chemical Reactions Analysis

MTTA participates in several chemical reactions:

Substitution reactions: Due to its aromatic rings, MTTA can undergo electrophilic aromatic substitution (e.g., halogenation, nitration).

Reduction reactions: Reduction of the triazole ring or the aromatic rings can yield different derivatives.

Oxidation reactions: Oxidation of the amino group or the methoxy groups may lead to novel compounds.

Common reagents include Lewis acids (for protection), reducing agents (e.g., LiAlH₄), and oxidizing agents (e.g., KMnO₄).

Scientific Research Applications

MTTA finds applications across disciplines:

Medicinal chemistry: Researchers explore MTTA derivatives as potential drugs, especially in cancer therapy.

Chemical biology: MTTA-based probes help study biological processes.

Materials science: MTTA derivatives contribute to functional materials.

Mechanism of Action

MTTA’s mechanism of action depends on its specific derivatives. It may interact with cellular targets, modulating pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

MTTA’s uniqueness lies in its triazole-phenyl combination. Similar compounds include other triazoles, phenyl-substituted amines, and aromatic heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.